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Compound of Interest

Compound Name: 3-Methylrhodanine

Cat. No.: B1581798

Rhodanines, a class of 4-thiazolidinone subtypes, are recognized as privileged heterocyclic
structures in the field of medicinal chemistry.[1][2] Their versatile chemical nature and proven
broad range of biological activities have established them as a foundational scaffold for the
development of novel therapeutic agents.[3][4][5][6] The rhodanine core can be readily
modified at several positions, allowing for the creation of large, diverse chemical libraries for
high-throughput screening. This guide focuses on a key starting material and derivative, 3-
Methylrhodanine, exploring its fundamental properties, synthesis, reactivity, and critical role in
the design of next-generation kinase inhibitors and other therapeutics.

Core Properties of 3-Methylrhodanine

3-Methylrhodanine, also known as N-Methylrhodanine, is the N-methylated derivative of the
parent rhodanine heterocycle. This simple methylation precludes reactions at the nitrogen atom
and directs further synthetic modifications to other reactive sites on the ring, primarily the C5
methylene group.
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Property Value Source
Molecular Formula CaHsNOS:2 [71181191[10]
Molecular Weight 147.22 g/mol [7108][11]
CAS Number 4807-55-0 [7][10]

3-methyl-2-sulfanylidene-1,3-
IUPAC Name ) . [8]
thiazolidin-4-one

Melting Point 69-71 °C [7]

Appearance Crystals [7]

Synthesis and Purification: A Validated Protocol

The synthesis of 3-Methylrhodanine is a well-established procedure, typically achieved
through the condensation of an N-methyl dithiocarbamate precursor, which can be generated in
situ. The following protocol outlines a common and reliable method adapted from literature
procedures.[12]

Experimental Protocol: Synthesis of 3-Methylrhodanine

Causality: This two-step, one-pot synthesis is efficient because it avoids the isolation of the
intermediate dithiocarbamate salt. The initial nucleophilic attack of the methylamine on carbon
disulfide forms the dithiocarbamate, which then undergoes an Sn2 reaction with ethyl
chloroacetate. The subsequent intramolecular condensation is driven by the basic conditions
and results in the stable five-membered rhodanine ring.

Materials:

Methylamine (CH3NH2)

Carbon Disulfide (CS2)

Sodium Hydroxide (NaOH)

Ethyl Chloroacetate (CICH2CO:zEt)
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o Ethanol (EtOH)
 Hydrochloric Acid (HCI)
Procedure:

o Formation of Dithiocarbamate: In a round-bottom flask equipped with a magnetic stirrer and
cooled in an ice bath (0-5 °C), dissolve methylamine in ethanol. Slowly add carbon disulfide
dropwise while maintaining the temperature below 10 °C. Following the addition, add a
solution of sodium hydroxide in water dropwise. Stir the resulting mixture for 1 hour at room

temperature.

o Addition of Ester: To the same flask, add ethyl chloroacetate dropwise. The reaction is
exothermic; maintain the temperature below 30 °C. After the addition is complete, allow the
mixture to stir at room temperature for 2-3 hours.

o Cyclization and Acidification: Heat the reaction mixture to reflux for 1 hour to ensure
complete cyclization. After cooling to room temperature, pour the mixture into ice-cold water.
Acidify the solution with dilute hydrochloric acid until a precipitate forms (pH ~2-3).

« |solation and Purification: Collect the crude solid product by vacuum filtration and wash with
cold water. Recrystallize the solid from an appropriate solvent, such as ethanol or an
ethanol/water mixture, to yield pure 3-Methylrhodanine crystals.[12]

o Characterization: Confirm the identity and purity of the product using standard analytical
techniques such as NMR, IR, and Mass Spectrometry to verify the molecular weight of
147.22 g/mol .[13]
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Step 1: Dithiocarbamate Formation

Methylamine + NaOH Sodium Methyl
Carbon Disulfide Dithiocarbamate (in situ)

SN2 Reaction
Step 2 & 3: Alkylation & Cyclization

Intermediate Ester

Intramolecular
ondensation (Heat, Aci

Ethyl Chloroacetate

3-Methylrhodanine
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Caption: Synthetic workflow for 3-Methylrhodanine.

Core Reactivity: The Knoevenagel Condensation

The true synthetic utility of 3-Methylrhodanine in drug discovery stems from the reactivity of its
C5 methylene (CHz) group. This position is flanked by two electron-withdrawing groups (a
thiocarbonyl and a carbonyl), making the C5 protons acidic and the carbon a potent
nucleophile in the presence of a base. This reactivity is exploited in the Knoevenagel
condensation reaction with various aldehydes and ketones.

This reaction is the cornerstone of building rhodanine-based compound libraries. By varying
the aldehyde component, researchers can introduce a vast array of substituents at the C5
position, enabling fine-tuning of the molecule's steric and electronic properties to optimize
binding to biological targets.[14][15]

( 3-Methylrhodanine \
(_S=C1-N(CH3)-C(=0)-CH2-S1 )

Aldehyde (R-CHO)

Base (e.g., Piperidine)
Heat

5-Alkylidene-3-methylrhodanine

S=C1-N(CH3)-C(=0)-C(=CHR)-S1
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Caption: The Knoevenagel condensation at the C5 position.

Application in Drug Development: Targeting Protein
Kinases

Rhodanine derivatives have emerged as a promising class of inhibitors for various enzymes,
particularly protein kinases.[3][4][5] Protein kinases play a central role in cellular signal
transduction, and their dysregulation is a hallmark of many diseases, including cancer. The 5-
alkylidene rhodanine scaffold can effectively mimic the ATP molecule, binding to the kinase
active site and blocking its phosphorylating activity.

Molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies have shown
that the rhodanine core and its substituents form key interactions with residues in the kinase
binding pocket.[3][4][5][6] Specifically, the oxygen and sulfur atoms of the rhodanine ring often
act as hydrogen bond acceptors, anchoring the inhibitor to the target protein.[3][4] Derivatives
of 3-Methylrhodanine have been investigated as inhibitors of targets like c-Src tyrosine kinase
and PRL-3 phosphatase, which are implicated in cancer cell proliferation, migration, and
invasion.[4][16]
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Caption: Inhibition of a kinase signaling pathway.

Conclusion

3-Methylrhodanine is more than a simple chemical reagent; it is a foundational building block
in modern medicinal chemistry. Its straightforward synthesis, well-defined reactivity through the
Knoevenagel condensation, and the proven biological activity of its derivatives make it an
invaluable scaffold for drug discovery professionals. The ability to systematically modify the C5-
position allows for the rational design of potent and selective enzyme inhibitors, particularly in
the highly competitive and impactful field of oncology. As research continues to uncover new
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biological targets, the versatility of the 3-Methylrhodanine core ensures its continued

relevance in the development of future therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Introduction: The Prominence of the Rhodanine
Scaffold]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1581798#3-methylrhodanine-molecular-weight-and-
formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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